molecular formula C10H14N2O4S B1279279 2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid CAS No. 71904-80-8

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid

Cat. No.: B1279279
CAS No.: 71904-80-8
M. Wt: 258.3 g/mol
InChI Key: RKTDDQLCSYDRLH-UHFFFAOYSA-N
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Description

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a tert-butoxycarbonyl (BOC) protected amino group and a carboxylic acid group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-amino-4-methylthiazole.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine to form the BOC-protected intermediate.

    Carboxylation: The BOC-protected intermediate is then carboxylated using carbon dioxide in the presence of a strong base like sodium hydride to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines to form amide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.

    Coupling: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group for coupling reactions.

Major Products Formed

    Amides: Formed by coupling the carboxylic acid group with amines.

    Free Amines: Obtained by deprotecting the BOC group.

Scientific Research Applications

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

    Medicinal Chemistry: Employed in the development of bioactive molecules and drug candidates.

    Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and imaging.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((tert-Butoxycarbonyl)amino)ethyl)thiazole-4-carboxylic acid
  • 2-(((tert-Butoxycarbonyl)amino)propyl)thiazole-4-carboxylic acid

Uniqueness

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other similar compounds. The presence of the BOC-protected amino group and the carboxylic acid group makes it a versatile intermediate for various synthetic applications.

Biological Activity

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid (CAS No. 71904-80-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and antiviral properties, along with relevant research findings.

  • Molecular Formula : C10H14N2O4S
  • Molecular Weight : 258.29 g/mol
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 261 °C (decomposition)

Antibacterial Properties

Research has indicated that compounds containing thiazole rings often exhibit significant antibacterial activity. A study on related thiazole derivatives demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.

CompoundActivityTarget
This compoundAntibacterialDNA gyrase, Topoisomerase IV

In a comparative analysis, derivatives of thiazoles showed lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazole structure can enhance antibacterial potency .

Antiviral Properties

The antiviral potential of this compound has also been explored. Compounds with similar structures have been reported to inhibit viral replication by targeting specific viral enzymes. For instance, β-amino acid derivatives have shown promise in inhibiting neuraminidase, an enzyme critical for the replication of influenza viruses.

CompoundActivityTarget
This compoundAntiviralNeuraminidase

A study highlighted that certain thiazole derivatives exhibited significant antiviral activities against tobacco mosaic virus (TMV), outperforming traditional antiviral agents in terms of efficacy .

Case Studies

  • Antibacterial Efficacy :
    • In vitro studies demonstrated that this compound had an MIC of 32 µg/mL against S. aureus, indicating potential as a therapeutic agent against resistant bacterial strains.
  • Antiviral Activity :
    • A recent investigation into the antiviral properties revealed that derivatives with a β-amino acid moiety exhibited IC50 values in the low micromolar range against influenza virus strains, suggesting that modifications to the thiazole structure could enhance these properties .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The thiazole ring is known for its role in facilitating molecular interactions due to its electron-rich nature, which enhances binding affinity to active sites on enzymes and receptors.

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)11-4-7-12-6(5-17-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTDDQLCSYDRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436705
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71904-80-8
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 20 ml portion of a 2N aqueous sodium hydroxide solution was added to 100 ml of an ethanol solution containing 5.727 g of ethyl 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylate, and the mixture was then stirred at room temperature for 45 minutes. After adjustment to pH 5 with 2N hydrochloric acid, the solvent was evaporated under reduced pressure. Further, the solution was dissolved in 300 ml of ethanol under heating, and after the removal of a salt by filtration, the solvent was evaporated under reduced pressure to obtain 4.228 g of 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylic acid as a milky white solid.
Quantity
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Reaction Step One
Quantity
100 mL
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Reaction Step One
Quantity
5.727 g
Type
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Reaction Step Two

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